molecular formula C22H19F3N2O2 B2586851 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 1904079-11-3

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2586851
CAS No.: 1904079-11-3
M. Wt: 400.401
InChI Key: KJLNWZTYPKCRER-UHFFFAOYSA-N
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Description

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety linked to a pyrrolidine ring, which is further connected to a trifluoromethyl-substituted phenyl group. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Quinolin-8-yloxy Intermediate: The synthesis begins with the preparation of the quinolin-8-yloxy intermediate. This can be achieved by reacting 8-hydroxyquinoline with an appropriate alkylating agent under basic conditions.

    Pyrrolidine Ring Formation: The next step involves the formation of the pyrrolidine ring. This can be accomplished by reacting the quinolin-8-yloxy intermediate with a suitable amine, such as pyrrolidine, under reflux conditions.

    Introduction of Trifluoromethylphenyl Group: The final step involves the introduction of the trifluoromethylphenyl group. This can be achieved by reacting the pyrrolidine intermediate with a trifluoromethyl-substituted benzaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group of the ethanone moiety, resulting in the formation of alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include N-oxide derivatives, alcohol derivatives, and substituted aromatic compounds.

Scientific Research Applications

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, enabling the creation of diverse chemical libraries for screening purposes.

    Material Science: The compound’s unique electronic properties, imparted by the trifluoromethyl and quinoline groups, make it a subject of interest in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-phenylethanone: This compound lacks the trifluoromethyl group, resulting in different electronic properties and potentially altered biological activity.

    1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-methylphenyl)ethanone: The presence of a methyl group instead of a trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets.

    1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone: The substitution of a chlorine atom for the trifluoromethyl group can affect the compound’s chemical stability and biological activity.

Properties

IUPAC Name

1-(3-quinolin-8-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-6-15(7-9-17)13-20(28)27-12-10-18(14-27)29-19-5-1-3-16-4-2-11-26-21(16)19/h1-9,11,18H,10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLNWZTYPKCRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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